1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate

CAS No.: 362706-26-1

Cat. No.: VC2012406

Molecular Formula: C11H17NO5

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 362706-26-1 |

|---|---|

| Molecular Formula | C11H17NO5 |

| Molecular Weight | 243.26 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3 |

| Standard InChI Key | UPBHYYJZVWZCOZ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC |

Introduction

Chemical Identification and Properties

Structural Features

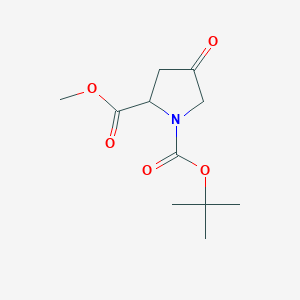

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate contains a pyrrolidine ring with an oxo (ketone) group at position 4, and two carboxylate groups at positions 1 and 2. The carboxylate at position 1 contains a tert-butyl group, while the one at position 2 has a methyl group. This specific arrangement of functional groups contributes to its unique reactivity and applications in organic synthesis.

The compound's structure allows for various chemical transformations, particularly at the ketone functionality, making it versatile for further derivatization. The tert-butyl group provides steric protection to the nitrogen atom of the pyrrolidine ring, influencing the compound's reactivity and stability.

Physical and Chemical Properties

The physical and chemical properties of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H17NO5 |

| Molecular Weight | 243.26 g/mol |

| CAS Number | 362706-26-1 |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl 4-oxopyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h8H,5-6H2,1-4H3 |

| Standard InChIKey | UPBHYYJZVWZCOZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(=O)CC1C(=O)OC |

The compound typically appears as a colorless to pale yellow oil or solid, depending on purity and temperature. It is soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile, making it convenient for various laboratory applications.

Stereoisomers

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate exists in two stereoisomeric forms due to the chirality at position 2 of the pyrrolidine ring:

-

(R)-1-Tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (CAS: 256487-77-1)

-

(S)-4-Oxopyrrolidine-1,2-dicarboxylic acid 1-tert-butyl 2-methyl diester

These stereoisomers possess different biological activities and are often utilized in stereoselective synthesis of pharmaceuticals and other bioactive compounds . The stereochemistry at position 2 significantly influences the compound's interaction with biological systems, particularly enzymes and receptors.

Synthesis and Preparation Methods

Synthetic Routes

Several synthetic approaches have been developed for the preparation of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate. One common route involves the reaction of tert-butyl 2-methyl-4-oxopyrrolidine-1-carboxylate with appropriate reagents under controlled conditions.

The compound also serves as a precursor for synthesizing more complex molecules. For example, it can be converted to 1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate through reaction with diethylamino-sulfur trifluoride (DAST) in dichloromethane .

Laboratory Procedures

A typical laboratory procedure for the fluorination of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate involves:

-

Dissolving the compound in dichloromethane at 0°C

-

Adding DAST dropwise

-

Stirring the mixture at room temperature overnight

-

Quenching with water, adjusting pH to 7-8

-

Extracting with dichloromethane

-

Washing with brine, drying over Na2SO4

-

Concentrating and purifying by column chromatography

This procedure has been reported to yield the difluorinated product with approximately 73% yield .

Another synthetic approach uses bis(2-methoxyethyl)amino)sulfur trifluoride in chloroform at 0-20°C for 19 hours. After workup and purification by column chromatography, the corresponding difluoro derivative can be obtained as a yellow oily substance .

Applications in Research and Industry

Synthetic Organic Chemistry

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate serves as a crucial intermediate in the synthesis of complex molecules. Its unique structure allows chemists to create various pharmaceuticals efficiently. The compound acts as a building block for synthesis, facilitating the development of new drugs and chemical entities. It also functions as a reagent in various organic reactions, enhancing reaction yields and selectivity.

Pharmaceutical Development

In pharmaceutical research, this compound has shown potential as a building block for new drug candidates, particularly targeting neurological disorders . Research indicates that derivatives of this compound exhibit activity against certain neurological conditions, making it a candidate for further development in pharmaceutical formulations.

The applications of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate in pharmaceutical development include:

-

Development of neurological treatments

-

Creation of anticancer agents

-

Synthesis of anti-inflammatory drugs

-

Preparation of antimicrobial compounds

Agricultural Chemistry

The compound is utilized in formulating agrochemicals that enhance the efficacy of pesticides and herbicides while minimizing environmental impact . Its applications in agricultural chemistry include:

-

Pesticide formulation - Its properties allow for the development of more effective pest control agents

-

Herbicide development - It contributes to creating herbicides that are more selective and less harmful to non-target species

-

Plant growth regulation - Derivatives may influence plant growth patterns

Biochemistry Research

Researchers employ 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate to study enzyme interactions and metabolic pathways, providing insights into biological processes and potential therapeutic targets . Specific research applications include:

-

Enzyme studies - Its application in enzyme kinetics studies helps elucidate mechanisms of action for various biological processes

-

Metabolic pathway analysis - It aids in understanding metabolic pathways relevant to disease states

-

Receptor binding studies - The compound and its derivatives are used to investigate receptor-ligand interactions

Material Science

In material science, this compound can be incorporated into polymer formulations to improve mechanical properties and thermal stability. Applications include:

-

Polymer enhancements - The compound enhances the performance characteristics of polymers used in industrial applications

-

Thermal stability improvement - Its inclusion in material formulations leads to products that withstand higher temperatures without degradation

-

Surface modification - Derivatives are used to alter surface properties of various materials

Biological Activity and Mechanisms of Action

Antimicrobial Properties

Preliminary studies suggest potential efficacy against certain bacterial strains, particularly as a modulator of quorum sensing in Pseudomonas aeruginosa, which is crucial for biofilm formation and virulence factor production. By interfering with the quorum sensing pathways in bacteria, this compound can potentially reduce virulence and biofilm formation, which is particularly relevant in the treatment of infections caused by multidrug-resistant strains of bacteria.

Antitumor Activity

Research has demonstrated cytotoxic effects of derivatives of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate on breast cancer cell lines. The compound and its analogs have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

The table below summarizes some key research findings related to the anticancer activity of the compound:

| Study Focus | Cell Lines | Findings | Reference |

|---|---|---|---|

| Anticancer Activity | Breast cancer | Demonstrated cytotoxic effects with IC50 in micromolar range | |

| Apoptosis Induction | Various cancer cells | Induced programmed cell death through mitochondrial pathway | |

| Cell Cycle Regulation | Colon cancer | Arrested cell cycle at G2/M phase |

Cellular Mechanisms

The compound may interact with various cellular signaling pathways that regulate cell proliferation and apoptosis. The mechanisms by which this compound exerts its biological effects include:

-

Quorum sensing inhibition in bacteria

-

Cellular signaling modulation

-

Enzyme inhibition

-

Receptor interaction

The specific molecular targets and pathways affected by 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate depend on the biological system and the particular application being studied.

Comparison with Similar Compounds

1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate shares structural similarities with several related compounds, but its specific substitution pattern and functional groups confer unique properties.

Similar compounds include:

-

tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate - This compound has a similar structure but differs in the position of the oxo group

-

tert-Butyl 3-methyl 4-oxopyrrolidine-1-carboxylate - This compound has a different substitution pattern on the pyrrolidine ring

-

(S)-1-Benzyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate - A similar compound with a benzyl group instead of a tert-butyl group

The uniqueness of 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate lies in its specific substitution pattern and the resulting chemical properties, making it suitable for particular applications in research and industry. The tert-butyl group provides steric hindrance, affecting the compound's reactivity and interaction with biological targets.

Recent Research and Future Directions

Current research on 1-tert-Butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate focuses on:

-

Development of more efficient synthetic routes with higher yields and purity

-

Exploration of novel applications in drug discovery, particularly for neurological and oncological conditions

-

Investigation of structure-activity relationships to design more potent derivatives

-

Study of its potential in developing sustainable agricultural formulations

Future research directions may include:

-

Detailed investigation of the compound's interaction with specific biological targets

-

Development of targeted drug delivery systems incorporating the compound or its derivatives

-

Exploration of its potential in treating antibiotic-resistant infections

-

Application in nanomaterial science and advanced polymer formulations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume